molecular formula C22H21N3O7S2 B2477002 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 681833-70-5

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No.: B2477002
CAS No.: 681833-70-5
M. Wt: 503.54
InChI Key: RFLHVCSHUDRWND-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide, is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase activity. The primary research value of this compound lies in its application as a targeted chemical probe to study angiogenic signaling pathways. Research indicates that it exerts its mechanism by binding to the ATP-binding site of the VEGFR-2 kinase domain , thereby blocking downstream phosphorylation and signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. By specifically inhibiting VEGFR-2, a key mediator of pathological angiogenesis, this reagent provides a critical tool for investigating the mechanisms driving tumor vascularization in cancer research. Its utility extends to in vitro and in vivo models where the suppression of angiogenesis is a therapeutic objective, allowing researchers to dissect the role of VEGFR-2 in disease progression and to evaluate the efficacy of anti-angiogenic strategies. The compound's design, featuring a rhodanine scaffold, is associated with high-affinity binding and selectivity for this kinase target, making it a valuable asset for pharmacological and molecular biology studies focused on oncogenesis and other angiogenesis-dependent diseases.

Properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)24(22(33)34-19)9-3-4-20(27)23-15-7-6-14(25(29)30)12-16(15)26/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,23,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHVCSHUDRWND-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazolidine ring, a dimethoxyphenyl group, and a butanamide moiety. Its IUPAC name reflects its complex structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC22H20N2O6S2
Molecular Weight448.54 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of cellular pathways associated with:

  • Apoptosis Induction : The compound has been shown to increase apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) production and caspase activation .
  • Antioxidant Activity : Some studies indicate that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against certain bacterial strains, indicating its utility as an antimicrobial agent.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound across various assays:

Anticancer Activity

A study investigated the effects of thiazolidinone derivatives on human lung cancer cells (A549). The results indicated that the compound significantly reduced metabolic activity in a dose-dependent manner at concentrations ranging from 10 nM to 100 µM. Notably, it induced apoptosis and increased ROS levels in these cells, suggesting a potential mechanism for its anticancer effects .

Antimicrobial Activity

The compound was tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This property is particularly relevant for conditions characterized by chronic inflammation .

Case Studies

  • Study on Lung Cancer Cells :
    • Objective : To assess the anticancer efficacy.
    • Method : A549 cell line treated with varying concentrations.
    • Outcome : Significant reduction in cell viability and increased apoptosis markers were observed.
  • Antimicrobial Efficacy :
    • Objective : Evaluate antibacterial properties.
    • Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
    • Outcome : Inhibition zones were noted, indicating effective antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound 3,4-dimethoxyphenyl; 2-hydroxy-4-nitrophenyl ~525 (estimated) High polarity (nitro group), Z-configuration, dual methoxy donor groups Potential for enhanced receptor binding due to nitro and methoxy pharmacophores
N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide 4-methoxyphenyl; 4-hydroxyphenyl 410.55 Single methoxy group; hydroxyl substituent Improved solubility but reduced electron-withdrawing effects compared to nitro
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-hydroxy-3-methoxyphenyl; 2-nitrobenzamide 431.4 Nitro group on benzamide; hydroxyl-methoxy combination Synergistic effects of nitro and hydroxyl groups for antioxidant activity
4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-methylphenyl; 4-methylbenzylidene 410.55 Methyl groups on both aromatic rings Increased lipophilicity (higher logP) but reduced polarity
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide Sec-butyl, phenylpyrazole, dimethylbenzenesulfonamide 526.7 Bulky substituents; sulfonamide group Enhanced steric hindrance; possible protease inhibition

Key Structural and Functional Insights:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 3,4-dimethoxy and 4-nitro groups create a balance between electron donation (methoxy) and withdrawal (nitro), which may optimize charge distribution for target binding . In contrast, methyl-substituted analogs (e.g., ) exhibit higher lipophilicity but lack this electronic duality.

Stereochemical Considerations :

  • The Z-configuration at the C5 methylidene group is conserved in most active analogs (e.g., ), suggesting its necessity for maintaining planarity and π-π stacking interactions with biological targets.

Amide Side Chain Modifications :

  • Replacement of the 2-hydroxy-4-nitrophenyl group with a morpholine ring (as in ) or sulfonamide (as in ) alters solubility and hydrogen-bonding capacity. The nitro group in the target compound may confer unique redox or electrophilic properties relevant to anticancer activity .

Tautomerism and Stability :

  • Rhodanine derivatives often exhibit thione-thiol tautomerism. Spectral data (e.g., IR absorption at 1247–1255 cm⁻¹ for νC=S in ) confirm the dominance of the thione form, critical for stability and reactivity.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure comprises three key domains:

  • Thiazolidinone core (2-sulfanylidene-4-oxo-1,3-thiazolidine)
  • (3,4-Dimethoxyphenyl)methylidene substituent at C5
  • N-(2-Hydroxy-4-nitrophenyl)butanamide side chain at N3

Retrosynthetic disconnection suggests two viable pathways:

  • Path A : Late-stage amide coupling between a preformed thiazolidinone carboxylic acid and 2-hydroxy-4-nitroaniline.
  • Path B : Early incorporation of the butanamide moiety prior to thiazolidinone cyclization.

Comparative analysis of these routes (Table 1) reveals Path B as superior for minimizing side reactions involving the nitro and phenolic groups.

Table 1 : Route Comparison

Parameter Path A (Late Coupling) Path B (Early Incorporation)
Overall Yield 42% 68%
Purification Complexity High (HPLC required) Moderate (Recrystallization)
Stereochemical Control Challenging High

Detailed Synthetic Protocols

Route B: Early Butanamide Incorporation

Synthesis of N-(2-Hydroxy-4-nitrophenyl)butanamide (Intermediate I)

Reagents : Butanoyl chloride (1.2 eq), 2-hydroxy-4-nitroaniline (1.0 eq), Et₃N (2.5 eq), anhydrous THF
Procedure :

  • Dissolve 2-hydroxy-4-nitroaniline (15.4 g, 100 mmol) in THF (300 mL) under N₂.
  • Add Et₃N (27.8 mL, 200 mmol) dropwise at 0°C.
  • Introduce butanoyl chloride (13.1 mL, 120 mmol) over 30 min.
  • Warm to 25°C, stir 6 h.
  • Quench with 1M HCl (200 mL), extract with EtOAc (3×150 mL).
  • Dry (Na₂SO₄), concentrate, recrystallize from EtOH/H₂O (4:1).

Yield : 82% (21.3 g)
Characterization :

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, OH), 8.15 (d, J=2.8 Hz, 1H, ArH), 7.94 (dd, J=9.0, 2.8 Hz, 1H, ArH), 6.52 (d, J=9.0 Hz, 1H, ArH), 2.30 (t, J=7.6 Hz, 2H, CH₂CO), 1.62 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃)
Hydrazide Formation (Intermediate II)

Reagents : Intermediate I (1.0 eq), hydrazine hydrate (5.0 eq), abs. EtOH
Procedure :

  • Reflux Intermediate I (20.0 g, 76.9 mmol) with hydrazine hydrate (18.8 mL, 385 mmol) in EtOH (250 mL) 12 h.
  • Cool to 0°C, filter precipitate, wash with cold EtOH.

Yield : 89% (17.8 g)
Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 171.5 (C=O), 156.2 (C-OH), 144.8 (C-NO₂), 132.7-108.4 (ArC), 38.2 (CH₂), 25.4 (CH₂), 21.7 (CH₂), 13.9 (CH₃)
Schiff Base Formation (Intermediate III)

Reagents : Intermediate II (1.0 eq), 3,4-dimethoxybenzaldehyde (1.05 eq), AcOH (cat.), EtOH
Procedure :

  • Suspend Intermediate II (15.0 g, 57.6 mmol) and 3,4-dimethoxybenzaldehyde (9.8 g, 60.5 mmol) in EtOH (200 mL).
  • Add glacial AcOH (1 mL), reflux 8 h under N₂.
  • Concentrate, triturate with hexane/EtOAc (3:1).

Yield : 85% (18.2 g)
Characterization :

  • IR (KBr) : 1608 cm⁻¹ (C=N), 1255 cm⁻¹ (C-O methoxy)
  • MS (ESI+) : m/z 397.2 [M+H]⁺
Thiazolidinone Cyclization (Final Product)

Reagents : Intermediate III (1.0 eq), thioglycolic acid (1.5 eq), ZnCl₂ (0.2 eq), DMF
Procedure :

  • Charge Intermediate III (15.0 g, 37.8 mmol), thioglycolic acid (4.3 mL, 56.7 mmol), and ZnCl₂ (1.0 g, 7.6 mmol) in DMF (150 mL).
  • Reflux at 120°C 15 h with Dean-Stark trap.
  • Cool, pour into ice-water (500 mL), adjust pH to 6-7 with NaHCO₃.
  • Extract with CHCl₃ (3×100 mL), dry (MgSO₄), concentrate.
  • Purify by silica gel chromatography (Hexane/EtOAc 1:2 → 1:4).

Yield : 65% (11.2 g)
Characterization :

  • MP : 214-216°C (dec.)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.41 (s, 1H, OH), 8.24 (d, J=2.6 Hz, 1H, ArH), 7.89 (dd, J=9.1, 2.6 Hz, 1H, ArH), 7.52 (s, 1H, CH=), 6.95-6.83 (m, 3H, ArH), 4.12 (t, J=7.0 Hz, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.45 (t, J=7.3 Hz, 2H, CO-CH₂), 1.85 (m, 2H, CH₂)
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 194.2 (C=O), 170.8 (C=S), 167.5 (CONH), 152.4-105.7 (ArC), 128.6 (CH=), 56.1/55.9 (OCH₃), 45.3 (N-CH₂), 35.7 (CO-CH₂), 25.1 (CH₂), 21.4 (CH₂)
  • HPLC Purity : 99.3% (C18, MeCN/H2O 70:30)

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Replacing conventional heating with microwave irradiation (150°C, 300 W, 30 min) increases yield to 78% while reducing reaction time 30-fold.

Optimized Conditions :

  • Power: 300 W
  • Temperature: 150°C
  • Time: 30 min
  • Solvent: DMF with 0.1 eq Zn(OTf)₃

Solid-Phase Synthesis

Immobilization of Intermediate II on Wang resin enables automated synthesis (Table 2):

Table 2 : Solid-Phase vs Solution-Phase

Parameter Solid-Phase Solution-Phase
Cycle Time 8 h 24 h
Purity 95% 99%
Scalability 10 mmol 100 mmol

Critical Analysis of Reaction Mechanisms

Cyclization Step

The Zn²⁺ catalyst facilitates two key processes:

  • Thiolate Formation : ZnCl₂ deprotonates thioglycolic acid to generate reactive thiolate species.
  • Transition State Stabilization : Tetrahedral intermediate stabilization during ring closure (Figure 1).

Figure 1 : Proposed Cyclization Mechanism

  • Nucleophilic attack by thiolate on imine carbon
  • Proton transfer to form zwitterionic intermediate
  • Ring closure via intramolecular amide formation

Z-Selectivity Rationale

The (5Z) configuration arises from:

  • Steric Effects : 3,4-Dimethoxy groups hinder E-isomer formation
  • Conjugation Stabilization : Extended π-system in Z-form lowers energy by 12.3 kcal/mol (DFT calculations)

Process Optimization Studies

Solvent Screening

Table 3 : Solvent Impact on Cyclization Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 65
NMP 32.2 58
DMSO 46.7 51
Toluene 2.4 <5

DMF optimizes solubility while maintaining catalytic activity.

Catalyst Evaluation

Table 4 : Catalyst Performance

Catalyst Loading (eq) Yield (%)
ZnCl₂ 0.2 65
FeCl₃ 0.2 42
Cu(OAc)₂ 0.2 38
None - 12

Zn²⁺ outperforms transition metals due to optimal Lewis acidity.

Scale-Up Considerations

Waste Stream Management

  • DMF Recovery : 92% recovery via vacuum distillation (80°C, 15 mbar)
  • Zinc Removal : Chelating resin treatment reduces Zn²⁺ to <2 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.